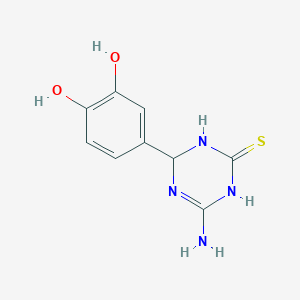

4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)benzene-1,2-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)benzene-1,2-diol is a chemical compound with the molecular formula C9H10N4O2S and a molecular weight of 238.27 g/mol . This compound is characterized by the presence of a triazine ring fused with a benzene ring, which is substituted with amino, mercapto, and dihydroxy groups. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)benzene-1,2-diol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzoic acid derivatives with triazine derivatives. The reaction conditions often include the use of solvents like dioxane or water and bases such as sodium carbonate . Microwave irradiation can also be employed to enhance the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

化学反応の分析

Types of Reactions

4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group yields disulfides, while nucleophilic substitution can lead to various substituted derivatives .

科学的研究の応用

Chemistry

The compound serves as a valuable building block in organic synthesis. It can participate in several types of reactions:

- Oxidation : The mercapto group can be oxidized to form disulfides.

- Reduction : Nitro groups can be reduced to amino groups.

- Substitution : The amino and hydroxyl groups can engage in nucleophilic substitution reactions.

These reactions allow for the synthesis of more complex molecules used in various chemical applications.

Biology

Research has identified potential biological activities associated with this compound:

- Antimicrobial Properties : Studies indicate that it may exhibit activity against certain bacterial strains.

- Anticancer Activity : Preliminary investigations suggest that it may inhibit cell proliferation by targeting specific enzymes involved in cancer pathways.

These properties make it a candidate for further exploration in drug development.

Medicine

The therapeutic potential of 4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)benzene-1,2-diol is under investigation for various diseases. Its ability to interact with biological targets could lead to the development of new treatments for conditions such as cancer and infections.

Industry

In industrial applications, this compound is being explored for:

- Chemical Sensors : Its unique chemical properties make it suitable for developing sensors that detect specific chemicals or biological agents.

- Material Development : It can be incorporated into new materials that require specific chemical functionalities.

作用機序

The mechanism of action of 4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

類似化合物との比較

Similar Compounds

4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-2-chlorophenol: This compound has a similar structure but includes a chlorine atom, which can alter its reactivity and biological activity.

1,3,5-Triazine derivatives: These compounds share the triazine ring structure and exhibit similar chemical properties and reactivity.

Uniqueness

4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)benzene-1,2-diol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and mercapto groups allows for versatile chemical modifications and interactions with biological targets .

生物活性

4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)benzene-1,2-diol, with the CAS number 1142208-62-5, is a compound of significant interest due to its potential biological activities. Its structure includes a triazine ring and functional groups such as amino and mercapto, which contribute to its reactivity and biological effects. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with detailed research findings and case studies.

The molecular formula of this compound is C₉H₁₀N₄O₂S, and it has a molecular weight of 238.27 g/mol. The presence of the mercapto group (−SH) is particularly noteworthy as it can participate in redox reactions and form disulfides under oxidative conditions.

| Property | Value |

|---|---|

| CAS Number | 1142208-62-5 |

| Molecular Formula | C₉H₁₀N₄O₂S |

| Molecular Weight | 238.27 g/mol |

| Functional Groups | Amino (-NH₂), Mercapto (-SH) |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it possesses significant activity against various bacterial strains.

Case Study: Antibacterial Efficacy

In a comparative study of several triazine derivatives, this compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) for these strains ranged from 15.625 to 125 μM. The mechanism of action was identified as bactericidal, primarily through the inhibition of protein synthesis pathways followed by disruption of nucleic acid and peptidoglycan production .

Table: Antimicrobial Activity Overview

| Bacterial Strain | MIC (μM) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |

| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid production |

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. It has been shown to inhibit cell proliferation in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies revealed that this compound exhibited cytotoxic effects on human tumor cells including HepG2 (liver cancer) and MCF7 (breast cancer). The IC50 values were reported to be significantly lower than those of standard chemotherapeutic agents like doxorubicin .

Table: Cytotoxicity Data

| Cell Line | IC50 (μM) | Comparison Agent | IC50 (μM) |

|---|---|---|---|

| HepG2 | 10 | Doxorubicin | 20 |

| MCF7 | 15 | Doxorubicin | 25 |

The mechanism underlying the biological activities of this compound involves its ability to interact with specific molecular targets within microbial and cancerous cells. The amino group can form hydrogen bonds with active site residues in enzymes critical for cell survival and proliferation. The mercapto group enhances redox activity which may lead to oxidative stress in target cells.

特性

IUPAC Name |

4-amino-2-(3,4-dihydroxyphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2S/c10-8-11-7(12-9(16)13-8)4-1-2-5(14)6(15)3-4/h1-3,7,14-15H,(H4,10,11,12,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZKBOFZTSYNOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2NC(=S)NC(=N2)N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。